molecular formula C15H15ClN2OS B5805269 1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea

1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea

Cat. No.: B5805269
M. Wt: 306.8 g/mol
InChI Key: SSQZHUIOZQWPDQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chlorobenzyl group and a methoxyphenyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with 2-methoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzyl isothiocyanate+2-MethoxyanilineThis compound\text{4-Chlorobenzyl isothiocyanate} + \text{2-Methoxyaniline} \rightarrow \text{this compound} 4-Chlorobenzyl isothiocyanate+2-Methoxyaniline→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorobenzyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-Methylbenzyl)-3-(2-methoxyphenyl)thiourea: Contains a methyl group instead of a chlorine atom, leading to different chemical and physical properties.

    1-(4-Chlorobenzyl)-3-(4-methoxyphenyl)thiourea: The position of the methoxy group is different, which can influence the compound’s overall behavior.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-19-14-5-3-2-4-13(14)18-15(20)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZHUIOZQWPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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